molecular formula C16H13F3O2 B1327539 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898776-46-0

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1327539
CAS RN: 898776-46-0
M. Wt: 294.27 g/mol
InChI Key: ZVNRRZOTZSDNRA-UHFFFAOYSA-N
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Description

The compound "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" is a chemical of interest due to its potential applications in various fields, including material science and pharmaceuticals. Although the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the aromatization of cyclohexenone derivatives, as seen in the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, which was achieved using iodine and methanol under reflux conditions . Similarly, the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was accomplished by treating a triazole derivative with sodium methoxide . These methods suggest that the synthesis of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" could also involve halogenated intermediates and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations. For instance, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are often in agreement with those calculated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through various analyses, including molecular docking and natural bond orbital (NBO) analysis . For example, the electrophilic site strength of 1-phenyl-3(4-methoxyphenyl)-2-propenone was identified and analyzed from molecular electrostatic potential surface and Mulliken atomic charges analysis . These studies can provide insights into the potential reactivity of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through experimental and theoretical methods. The vibrational wavenumbers, hyperpolarizability, and stability of molecules arising from hyper-conjugative interactions and charge delocalization have been analyzed . Additionally, the influence of different solvents on the bandgap energies and non-covalent interactions has been investigated . These analyses are crucial for understanding the behavior of "3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone" in various environments and its potential applications.

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

Research has explored the synthesis and reactions of various compounds related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone. For instance, Pimenova et al. (2003) investigated the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various compounds, demonstrating the potential for creating diverse organic structures (Pimenova, Krasnych, Goun, & Miles, 2003).

Photochemistry

Raimer and Lindel (2013) explored the photoactivation of a compound closely related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, highlighting its utility in photochemical processes such as Friedel-Crafts alkylations (Raimer & Lindel, 2013).

Fluorescent Probes and Sensing Applications

Tanaka et al. (2001) discussed the application of related compounds as fluorescent probes for sensing pH and metal cations, pointing to the potential use of these compounds in chemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Analytical Chemistry

In analytical chemistry, Izquierdo and Carrasco (1984) described the use of a related compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, for the selective spectrophotometric determination of nickel in various materials (Izquierdo & Carrasco, 1984).

Antitumor Agents

Greene et al. (2016) synthesized a series of compounds including derivatives of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, revealing their potent antiproliferative properties and potential as antitumor agents (Greene et al., 2016).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, in corrosion inhibition of mild steel, demonstrating its effectiveness in protecting metals in acidic environments (Bentiss et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicological studies . These studies might involve assessing the compound’s effects on cells in vitro (outside a living organism), or its effects on animals in vivo (within a living organism) .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might involve conducting clinical trials to assess its safety and efficacy in humans .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNRRZOTZSDNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644299
Record name 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898776-46-0
Record name 3-(4-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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